molecular formula C7H7Cl3N4O2 B14697287 Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate CAS No. 30362-19-7

Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate

Katalognummer: B14697287
CAS-Nummer: 30362-19-7
Molekulargewicht: 285.5 g/mol
InChI-Schlüssel: OBRMNGGSPAAIAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a trichloromethyl group and an ethyl ester group attached to a triazine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate typically involves the condensation of ethyl (2-cyano-3,3-bis(methylthio)acryloyl)carbamate with racemic 4-amino-2-(hydroxymethyl)cyclopentan-1-ol in refluxing ethanol containing triethylamine . This intermediate undergoes cyclization to form the desired triazine compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic addition: Reagents like bromine or chlorine in the presence of a catalyst.

    Cyclization: Acidic or basic conditions to facilitate ring closure.

Major Products: The major products formed from these reactions include various substituted triazines and fused heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate stands out due to its trichloromethyl group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Eigenschaften

CAS-Nummer

30362-19-7

Molekularformel

C7H7Cl3N4O2

Molekulargewicht

285.5 g/mol

IUPAC-Name

ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate

InChI

InChI=1S/C7H7Cl3N4O2/c1-2-16-4(15)3-12-5(7(8,9)10)14-6(11)13-3/h2H2,1H3,(H2,11,12,13,14)

InChI-Schlüssel

OBRMNGGSPAAIAC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC(=NC(=N1)N)C(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.